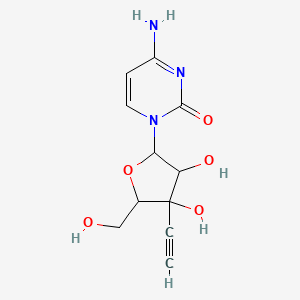![molecular formula C21H29FO5 B13393076 9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)
9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludrocortisone is a synthetic mineralocorticoid used primarily to treat conditions such as adrenocortical insufficiency and salt-losing adrenogenital syndrome . It is structurally similar to cortisol, differing by a fluorine atom at the 9-position of the steroid structure . This fluorination is crucial to fludrocortisone’s significant mineralocorticoid potency .
Méthodes De Préparation
Fludrocortisone is synthesized through a series of chemical reactions starting from cortisol. The synthetic route involves the fluorination of cortisol at the 9-position, which is a critical step in enhancing its mineralocorticoid activity . Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Fludrocortisone undergoes various chemical reactions, including:
Oxidation: Fludrocortisone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the steroid structure.
Substitution: The fluorine atom at the 9-position can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fludrocortisone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in the treatment of conditions like Addison’s disease and orthostatic hypotension.
Industry: Utilized in the development of new synthetic steroids and as a standard in quality control processes.
Mécanisme D'action
Fludrocortisone exerts its effects by binding to mineralocorticoid receptors in the kidney . This binding causes alterations in DNA transcription and translation of proteins, resulting in an increased density of sodium channels on the apical side of renal tubule cells and an increased density of Na±K±ATPase on the basolateral side . These changes lead to increased sodium reabsorption, increased blood pressure, and decreased plasma potassium concentration .
Comparaison Avec Des Composés Similaires
Fludrocortisone is often compared with other corticosteroids such as hydrocortisone, prednisone, and dexamethasone . Unlike these compounds, fludrocortisone has a higher mineralocorticoid activity due to the fluorine atom at the 9-position . This makes it particularly effective in conditions requiring mineralocorticoid replacement .
Similar compounds include:
Hydrocortisone: Primarily a glucocorticoid with some mineralocorticoid activity.
Prednisone: A glucocorticoid with moderate mineralocorticoid activity.
Dexamethasone: A potent glucocorticoid with minimal mineralocorticoid activity.
Fludrocortisone’s unique structure and high mineralocorticoid potency make it a valuable compound in both clinical and research settings .
Propriétés
IUPAC Name |
9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXVEMMRQDVLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859244 |
Source


|
| Record name | 9b‐Fluoro‐1,10‐dihydroxy‐1‐(2‐hydroxyacetyl)‐9a,11a‐dimethyl‐1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH‐cyclopenta[a]phenanthren‐7‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
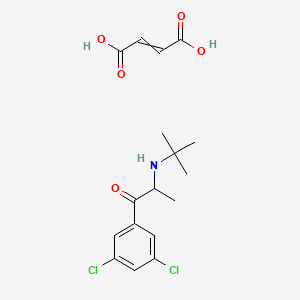
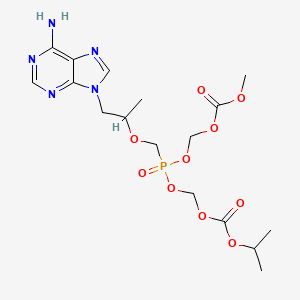
![4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)
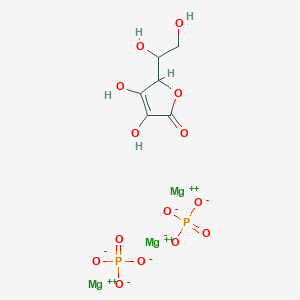
![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
![acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide](/img/structure/B13393021.png)
![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)
![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)
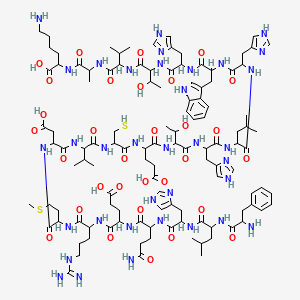
![2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)



